molecular formula C24H20N4O3S B308534 1-[6-(4-methoxynaphthalen-1-yl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone

1-[6-(4-methoxynaphthalen-1-yl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone

Cat. No. B308534
M. Wt: 444.5 g/mol
InChI Key: ISDGFLJBCNHFAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[6-(4-methoxynaphthalen-1-yl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In

Mechanism of Action

The mechanism of action of 1-[6-(4-methoxynaphthalen-1-yl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells by inhibiting the activity of certain proteins involved in cell survival.
Biochemical and Physiological Effects:
1-[6-(4-methoxynaphthalen-1-yl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes. It has also been shown to inhibit the growth and proliferation of cancer cells. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[6-(4-methoxynaphthalen-1-yl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone in laboratory experiments is its potential to inhibit the activity of enzymes involved in the inflammatory response and cancer cell survival. This makes it a promising candidate for the development of new anti-inflammatory and anti-cancer drugs. However, one of the limitations of using this compound in laboratory experiments is its low solubility in water, which may limit its bioavailability and effectiveness.

Future Directions

There are several future directions for the study of 1-[6-(4-methoxynaphthalen-1-yl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone. One direction is to further investigate its mechanism of action and identify the specific enzymes and proteins that it targets. Another direction is to explore its potential use in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, future studies could focus on improving the solubility and bioavailability of this compound to increase its effectiveness in laboratory experiments and potential clinical applications.
In conclusion, 1-[6-(4-methoxynaphthalen-1-yl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone is a synthetic compound that has potential applications in biomedical research. Its anti-inflammatory and anti-cancer properties make it a promising candidate for the development of new drugs. Further studies are needed to fully understand its mechanism of action and explore its potential use in the treatment of other diseases.

Synthesis Methods

Several methods have been developed for the synthesis of 1-[6-(4-methoxynaphthalen-1-yl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone. One of the commonly used methods involves the reaction of 4-methoxy-1-naphthylamine with 3-(methylthio)-1,2,4-triazine-5,6-dione in the presence of a catalyst. The resulting product is then treated with 2-bromoethyl ketone to obtain the final compound. Another method involves the reaction of 4-methoxy-1-naphthylamine with 3-(methylthio)-1,2,4-triazine-5,6-dione in the presence of a base, followed by the reaction with 2-chloroethyl ketone.

Scientific Research Applications

1-[6-(4-methoxynaphthalen-1-yl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone has been studied for its potential applications in biomedical research. This compound has been shown to have anti-inflammatory and anti-cancer properties. It has been studied for its potential use in the treatment of various inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. It has also been studied for its potential use in cancer therapy, particularly in the treatment of breast and lung cancer.

properties

Product Name

1-[6-(4-methoxynaphthalen-1-yl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone

Molecular Formula

C24H20N4O3S

Molecular Weight

444.5 g/mol

IUPAC Name

1-[6-(4-methoxynaphthalen-1-yl)-3-methylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone

InChI

InChI=1S/C24H20N4O3S/c1-14(29)28-19-11-7-6-10-18(19)21-22(25-24(32-3)27-26-21)31-23(28)17-12-13-20(30-2)16-9-5-4-8-15(16)17/h4-13,23H,1-3H3

InChI Key

ISDGFLJBCNHFAO-UHFFFAOYSA-N

SMILES

CC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC=C(C5=CC=CC=C45)OC

Canonical SMILES

CC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC=C(C5=CC=CC=C45)OC

Origin of Product

United States

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